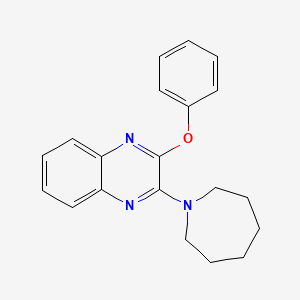
2-(Azepan-1-yl)-3-phenoxyquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azepan-1-yl)-3-phenoxyquinoxaline is a heterocyclic compound that features a quinoxaline core substituted with an azepane ring and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-3-phenoxyquinoxaline typically involves the reaction of quinoxaline derivatives with azepane and phenoxy reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process would typically include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
2-(Azepan-1-yl)-3-phenoxyquinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The azepane and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides .
科学的研究の応用
2-(Azepan-1-yl)-3-phenoxyquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has potential as a ligand in the study of enzyme interactions and receptor binding.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of 2-(Azepan-1-yl)-3-phenoxyquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The azepane ring and phenoxy group contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 2-(Azepan-1-yl)-2-phenylethylamine
- 5-(Azepan-1-yl)pentan-1-amine
- 6-Azepan-1-ylpyridin-3-amine
Uniqueness
2-(Azepan-1-yl)-3-phenoxyquinoxaline is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct chemical and biological properties. Its combination of an azepane ring and a phenoxy group makes it a versatile compound for various applications .
特性
分子式 |
C20H21N3O |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
2-(azepan-1-yl)-3-phenoxyquinoxaline |
InChI |
InChI=1S/C20H21N3O/c1-2-9-15-23(14-8-1)19-20(24-16-10-4-3-5-11-16)22-18-13-7-6-12-17(18)21-19/h3-7,10-13H,1-2,8-9,14-15H2 |
InChIキー |
QASFFOQOJGXKHU-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C2=NC3=CC=CC=C3N=C2OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















